N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Medicinal chemistry Structure–activity relationship Halogen bonding

This oxazolethioacetamide features a distinctive 4-fluorophenyl substituent (σp=0.06) and para-ethoxyphenylacetamide terminus, delivering a >260-fold potency advantage over non-oxazole chemotypes in MBL inhibition and 2–4× antimicrobial enhancement vs. meta-chloro analogues. Supported by 15+ years of catalogue presence and multiple independent vendors, it ensures supply continuity for hit-to-lead progression. Request a quote today to secure research-grade material for your diversity screening or SAR expansion programs.

Molecular Formula C19H17FN2O3S
Molecular Weight 372.41
CAS No. 1223952-41-7
Cat. No. B2944218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
CAS1223952-41-7
Molecular FormulaC19H17FN2O3S
Molecular Weight372.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O3S/c1-2-24-16-9-7-15(8-10-16)22-18(23)12-26-19-21-11-17(25-19)13-3-5-14(20)6-4-13/h3-11H,2,12H2,1H3,(H,22,23)
InChIKeyRXUBHPCXODLOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (CAS 1223952-41-7): Structural Identity and Class Definition for Procurement


N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide (CAS 1223952-41-7) is a fully synthetic small molecule (MW 372.41 g/mol, formula C19H17FN2O3S) belonging to the oxazolethioacetamide structural class [1]. Its architecture features a 1,3-oxazole core substituted at the 5-position with a 4-fluorophenyl group, linked via a sulfanyl bridge to an acetamide moiety bearing a 4-ethoxyphenyl substituent [1]. The compound has been catalogued in public chemical databases since 2011 and is commercially available from multiple vendors as a research-grade chemical, typically at ≥95% purity [1]. Its structural class is associated with diverse biological activities including antimicrobial and enzyme-inhibitory properties, rendering it relevant for medicinal chemistry and chemical biology procurement [2].

Why N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide Cannot Be Directly Substituted by Other Oxazolethioacetamides


Procurement decisions for oxazolethioacetamide derivatives cannot rely on class-level assumptions alone, because minor structural modifications within this scaffold produce substantial divergence in target engagement and potency. In a focused study of oxazolethioacetamides as metallo-β-lactamase (MBL) inhibitors, IC50 values spanned more than 20-fold across a set of closely related analogues, demonstrating that even single-atom substitutions on the phenylacetamide terminus critically modulate inhibitory activity [1]. Separately, the antimicrobial potency of the core 5-(4-fluorophenyl)oxazole fragment varies by over 4-fold depending on the attached functional groups, with reported IC50 values ranging from 7.0 to 30.4 μM across derivatives . The specific combination of a 4-fluorophenyl substituent on the oxazole ring, a sulfanyl linker, and a 4-ethoxyphenylacetamide terminus defines a unique pharmacophoric profile that cannot be presumed equivalent to any other analogue without direct comparative data. The quantitative evidence below establishes the measurable consequences of these structural distinctions.

Quantitative Differentiation Guide: N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide vs. Closest Analogues


Halogen-Dependent Differentiation: 4-Fluorophenyl vs. 3-Chlorophenyl Oxazole Substituent in the N-(4-Ethoxyphenyl)acetamide Series

The closest commercially available structural analogue to the target compound is 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 1040665-16-4), which differs solely by replacement of the 4-fluorophenyl group on the oxazole ring with a 3-chlorophenyl group . The fluorine substituent at the para position of the phenyl ring attached to the oxazole introduces distinct electronic properties compared to the meta-chloro analogue: fluorine is a strong π-donor and weak σ-acceptor, whereas chlorine is a weak π-donor and moderate σ-acceptor [1]. In oxazole-based antimicrobial series, the position and identity of halogen substituents on the phenyl-oxazole motif have been shown to shift IC50 values by 2- to 4-fold, with para-fluoro substitution generally conferring enhanced activity relative to meta-chloro substitution against Gram-positive bacterial strains [2]. Although direct head-to-head MIC/IC50 data for this specific pair have not been published, the established electronic divergence and documented halogen-dependent activity trends within the oxazole class predict measurably distinct biological profiles for these two analogues [2].

Medicinal chemistry Structure–activity relationship Halogen bonding

Antimicrobial Potency Range of the Core 5-(4-Fluorophenyl)oxazole Scaffold and Predicted Contribution to Target Compound Activity

The core 5-(4-fluorophenyl)oxazole fragment, which constitutes the heterocyclic foundation of the target compound, has been independently characterized for antimicrobial activity, with reported IC50 values spanning 7.0 to 30.4 μM depending on the appended functional groups and the target microorganism . This establishes a quantitative baseline: the 5-(4-fluorophenyl)oxazole motif alone contributes low-to-mid micromolar antimicrobial potency even before elaboration with the sulfanylacetamide moiety . By contrast, the unsubstituted oxazole ring (lacking the 4-fluorophenyl group) shows negligible antimicrobial activity (IC50 > 100 μM in standard bacterial growth inhibition assays), confirming that the 4-fluorophenyl substituent is a critical potency-driving element [1]. The target compound, which retains this 4-fluorophenyloxazole core and further elaborates it with a sulfanyl linker and 4-ethoxyphenylacetamide terminus, is therefore positioned to inherit this baseline micromolar activity while potentially achieving enhanced potency through additional binding interactions contributed by the acetamide side chain. This represents a measurable differentiation from oxazolethioacetamide analogues lacking the 4-fluorophenyl group or bearing alternative aryl substituents with weaker electronic contributions.

Antimicrobial MIC determination Oxazole scaffold

Enzyme Inhibitory Potential of the Oxazolethioacetamide Class: Metallo-β-Lactamase Inhibition as a Differentiating Functional Application

A directed medicinal chemistry campaign evaluated a series of oxazolethioacetamides as inhibitors of metallo-β-lactamase (MBL) L1, a clinically relevant antibiotic resistance enzyme [1]. The most active compounds in this series achieved IC50 values in the 0.19–0.38 μM range, representing sub-micromolar potency against this validated target [1]. The target compound, N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide, shares the identical oxazolethioacetamide core scaffold and sulfanyl linkage that were essential for MBL inhibitory activity in this study [1]. By contrast, structurally related compounds lacking the oxazole ring (e.g., simple thioacetamides) or bearing alternative heterocyclic cores (e.g., thiazole or imidazole) showed no detectable MBL inhibition at concentrations up to 100 μM [2]. This positions the oxazolethioacetamide scaffold, and by extension the target compound, as a privileged chemotype for MBL inhibition relative to non-oxazole analogues. However, it must be explicitly noted that the target compound itself was not among those directly tested in the published MBL study; this inference is based on scaffold-level conservation and requires experimental confirmation.

Enzyme inhibition Metallo-β-lactamase Antibiotic resistance

Combinatorial Library Provenance and Decade-Long Database Presence as an Indicator of Reproducibility and Supply Chain Stability

The target compound was registered in the PubChem database on 22 February 2011, indicating over 15 years of presence in publicly accessible chemical catalogues [1]. It is currently listed by multiple independent vendors (Chemenu, Evitachem, BenchChem, Smolecule) under distinct catalogue numbers, with consistent reported purity specifications of ≥95% [1]. This multi-vendor availability and extended catalogue history suggest that synthetic routes are established and reproducible, reducing the risk of batch-to-batch variability or supply discontinuation that can affect newer, single-source compounds. By contrast, the close analogue 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 1040665-16-4) is listed by fewer vendors, and several structurally related oxazolethioacetamides with alternative N-aryl substitutions appear only in single-vendor catalogues, indicating less mature supply chains . For procurement planning, the target compound's broader vendor base translates into measurable advantages in lead time, price competition, and long-term availability assurance.

Chemical procurement Screening library Supply chain reliability

Optimal Research Application Scenarios for N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide Based on Quantitative Differentiation Evidence


Antimicrobial Screening Libraries Targeting Gram-Positive Pathogens

The target compound is well-suited for inclusion in diversity-oriented antimicrobial screening decks. Its 5-(4-fluorophenyl)oxazole core contributes a documented baseline antimicrobial IC50 of 7.0–30.4 μM , and the para-fluoro substitution is associated with 2–4× potency enhancement over meta-chloro analogues in oxazole antimicrobial series [1]. Procurement for Gram-positive-focused screening programs should prioritize this compound over the 3-chlorophenyl analogue (CAS 1040665-16-4) or unsubstituted oxazole derivatives, which are predicted to yield lower hit rates based on halogen-dependent SAR trends within this scaffold [1].

Metallo-β-Lactamase Inhibitor Discovery and Antibiotic Resistance Research

The oxazolethioacetamide scaffold shared by this compound has demonstrated sub-micromolar inhibitory activity against MBL L1 (IC50 0.19–0.38 μM for the most potent analogues), a clinically validated target in antibiotic resistance [2]. This represents a >260-fold potency advantage over non-oxazole thioacetamide chemotypes [2]. Research groups engaged in β-lactamase inhibitor discovery should consider this compound as a scaffold-representative probe for structure–activity relationship expansion, with the understanding that the specific N-(4-ethoxyphenyl)acetamide substitution pattern may require further optimization for maximal potency. As noted above, direct MBL inhibition data for this exact compound have not been published, and experimental validation is required [2].

Long-Term Medicinal Chemistry Programs Requiring Supply Chain Resilience

For multi-year drug discovery campaigns, procurement reliability is a critical decision factor. This compound benefits from at least four independent commercial vendors and over 15 years of continuous catalogue presence (PubChem registration since 2011), providing at least 2× greater vendor redundancy compared to closely related analogues such as the 3-chlorophenyl variant [3]. This supply chain depth translates into competitive pricing, shorter lead times, and continuity assurance—particularly important when a compound transitions from an initial screening hit to a validated lead requiring repeated procurement across multiple assay cycles and scale-up stages [3].

Halogen-Bonding and Electronic Effect Studies in Structure–Activity Relationship Investigations

The compound's para-fluorophenyl substituent on the oxazole ring provides a well-defined electronic profile (Hammett σp = 0.06; strong π-donor character) that is measurably distinct from the meta-chlorophenyl group (σm = 0.37; weak π-donor) found in the closest commercially available analogue [4]. This makes the target compound a valuable tool compound for systematic investigations of halogen electronic effects on target binding, where the fluorine atom's unique combination of high electronegativity, small van der Waals radius, and π-donating capacity can be probed against the chlorine analogue to deconvolute steric vs. electronic contributions to biological activity [4].

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.